2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine
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Overview
Description
2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine is a heterocyclic organic compound It features a pyridine ring substituted with bromine, chlorine, and a tetrahydro-2H-pyran-2-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 2-bromo-5-chloropyridine as a starting material, which is then reacted with tetrahydro-2H-pyran-2-ylmethanol under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The tetrahydro-2H-pyran-2-ylmethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding alcohol and pyridine derivative .
Scientific Research Applications
2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It may be used in studies investigating the biological activity of pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
- 2-(Bromomethyl)tetrahydro-2H-pyran
- 2-Tetrahydropyranyl acrylate
Comparison: 2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, as well as the tetrahydro-2H-pyran-2-ylmethoxy group. This combination of substituents can impart distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-bromo-5-chloro-3-(oxan-2-yloxymethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c12-11-8(5-9(13)6-14-11)7-16-10-3-1-2-4-15-10/h5-6,10H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFXJODKYVINAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=C(N=CC(=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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